4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane

Description

Historical Development and Discovery

The development of this compound emerged from the broader historical context of organoboron chemistry advancement that began in the late 20th century. The foundational work in cross-coupling chemistry, which led to the 2010 Nobel Prize in Chemistry, established the critical importance of organoboron compounds in synthetic methodology. The initial Suzuki-Miyaura reaction, reported in 1979 using catechol alkenylboronic esters, demonstrated the potential of boron-containing compounds as coupling partners, subsequently leading to the development of boronic acids as more practical reagents in 1981.

The evolution toward pinacol boronic esters represented a significant advancement in addressing the limitations of early boronic acid reagents, particularly their susceptibility to protodeboronation under basic conditions. Research efforts focused on developing masked boronic acid derivatives that could provide enhanced stability while maintaining high reactivity in cross-coupling reactions. The pinacol ester framework emerged as particularly attractive due to its commercial availability, ease of synthesis, and excellent balance between stability and reactivity.

The specific development of heavily chlorinated arylboronic esters, including the 2,4,6-trichlorophenyl derivative, arose from the need for electron-deficient aromatic systems in pharmaceutical and materials applications. These compounds required specialized synthetic approaches due to the challenges associated with introducing boron functionality onto heavily halogenated aromatic rings. The Miyaura borylation reaction, which enables direct conversion of aryl halides to boronic esters using bis(pinacolato)diboron, provided a practical route to such compounds. However, the synthesis of polyhalogenated derivatives often required alternative approaches, including nucleophilic substitution reactions and specialized coupling conditions.

Contemporary research has demonstrated that compounds like this compound can be accessed through multiple synthetic pathways, including direct borylation of the corresponding aryl halides or through multi-step sequences involving functional group transformations. The development of these synthetic methodologies has been driven by the increasing demand for complex organoboron building blocks in pharmaceutical and materials chemistry applications.

Nomenclature and Classification within Boronic Acid Derivatives

Within the systematic classification of boronic acid derivatives, this compound is categorized as an arylboronic ester, specifically a pinacol boronic ester or pinacolato boronate. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound using the Hantzsch-Widman naming convention for heterocycles, where the 1,3,2-dioxaborolane ring system represents a five-membered heterocycle containing boron and two oxygen atoms.

The systematic name reflects the structural hierarchy beginning with the core dioxaborolane ring system, followed by the substitution pattern on both the ring (4,4,5,5-tetramethyl) and the aryl substituent (2,4,6-trichlorophenyl). This nomenclature system distinguishes the compound from other boronic acid derivatives such as boroxines, borinic acids, and alternative cyclic boronic esters. The classification emphasizes the unique structural features that differentiate pinacol boronic esters from other organoboron compounds in terms of stability, reactivity, and synthetic utility.

| Classification Category | Structural Feature | Example Compounds |

|---|---|---|

| Arylboronic Acids | R-B(OH)₂ | Phenylboronic acid |

| Pinacol Boronic Esters | R-B(O₂C₂(CH₃)₄) | Target compound |

| Catechol Boronic Esters | R-B(O₂C₆H₄) | Various derivatives |

| MIDA Boronates | R-B(MIDA) | N-methyliminodiacetic acid esters |

| Trifluoroborates | R-BF₃⁻K⁺ | Potassium aryltrifluoroborates |

Within the broader context of organoboron chemistry, pinacol boronic esters occupy a unique position due to their exceptional stability toward hydrolysis compared to the parent boronic acids, while maintaining sufficient reactivity for transmetalation processes. The tetramethyl substitution pattern on the dioxaborolane ring creates a sterically protected environment around the boron center, preventing unwanted side reactions while preserving the essential Lewis acidity required for coordination with palladium complexes during cross-coupling reactions.

The 2,4,6-trichlorophenyl substitution pattern places this compound within the subclass of electron-deficient arylboronic esters, which exhibit distinct reactivity patterns compared to electron-rich or neutral aromatic systems. The multiple chlorine substituents create a highly electronegative environment that influences both the electronic properties of the aromatic ring and the reactivity of the boron center. This electronic modification affects the compound's behavior in transmetalation processes and its overall stability profile.

Significance in Organoboron Chemistry

The significance of this compound in organoboron chemistry extends beyond its role as a simple coupling partner to encompass its contributions to mechanistic understanding and synthetic methodology development. Recent investigations have demonstrated that pinacol boronic esters can participate directly in transmetalation processes without prior hydrolysis to the corresponding boronic acid, challenging previous assumptions about the active species in Suzuki-Miyaura coupling reactions. This discovery has profound implications for reaction design and optimization, particularly in cases where hydrolytic conditions might compromise substrate stability.

The compound's unique structural features make it particularly valuable for studying the fundamental aspects of transmetalation chemistry. The presence of multiple chlorine substituents creates a distinctive electronic environment that affects the nucleophilic character of the ipso carbon, providing insights into the electronic requirements for efficient boron-to-palladium transfer. Computational and experimental studies have identified two critical features that enable successful transmetalation: the ability to create an empty coordination site on the palladium center and the appropriate nucleophilic character of the carbon atom bonded to boron.

| Property | Measurement | Significance |

|---|---|---|

| Molecular Weight | 307.413 Da | Moderate size for synthetic applications |

| Boiling Point | 383.4°C at 760 mmHg | High thermal stability |

| LogP | 5.45 | High lipophilicity |

| Polar Surface Area | 18 Ų | Low polarity for organic solvent solubility |

The compound serves as an important model system for understanding the relationship between boronic ester structure and reactivity in cross-coupling reactions. Studies examining the rates of transmetalation and protodeboronation have revealed that structural modifications can result in rate differences spanning more than four orders of magnitude. This dramatic sensitivity to structural changes underscores the importance of precise molecular design in developing effective organoboron reagents.

In pharmaceutical chemistry applications, the 2,4,6-trichlorophenyl motif represents a valuable building block for constructing complex molecular architectures. The compound has found utility in late-stage functionalization strategies where the robust nature of the pinacol ester allows for compatibility with diverse reaction conditions. The ability to introduce this heavily chlorinated aromatic system through cross-coupling methodology provides access to molecular frameworks that would be challenging to construct through alternative synthetic approaches.

The compound also contributes to our understanding of the role of sterics and electronics in determining organoboron reactivity. The 2,4,6-substitution pattern creates significant steric hindrance around the boron-bearing carbon, potentially affecting the approach of palladium complexes during transmetalation. However, this steric bulk is balanced by the electronic activation provided by the chlorine substituents, creating a unique reactivity profile that has informed the design of related organoboron compounds.

Furthermore, the compound's stability profile makes it particularly suitable for applications requiring long-term storage or harsh reaction conditions. Unlike many boronic acids that undergo rapid protodeboronation under basic conditions, pinacol boronic esters demonstrate remarkable resilience, allowing for broader synthetic applications and more reliable reaction outcomes. This stability has made such compounds invaluable in automated synthesis platforms and large-scale manufacturing processes where consistent performance is critical.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXCPGPJHBGRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701167280 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69807-93-8 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69807-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane (CAS No. 69807-93-8) is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties and mechanisms of action.

Chemical Structure and Properties

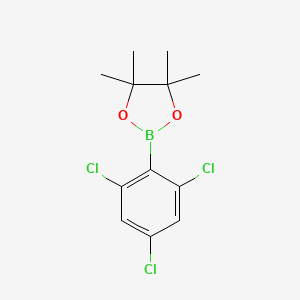

The molecular formula of this compound is C₁₂H₁₄BCl₃O₂ with a molecular weight of 307.41 g/mol. The compound features a dioxaborolane ring that is substituted with a trichlorophenyl group. Its structure can be depicted as follows:

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria. The compound has been shown to inhibit the growth of resistant strains by targeting specific bacterial enzymes.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that the compound exhibits significant activity against Staphylococcus aureus and moderate activity against other strains.

The mechanism through which this compound exerts its antibacterial effects primarily involves the inhibition of penicillin-binding proteins (PBPs). These proteins are crucial for bacterial cell wall synthesis. By binding to PBPs, the compound disrupts cell wall formation leading to cell lysis and death.

Study on Efficacy Against Resistant Strains

A notable study conducted by researchers at a pharmaceutical institute investigated the efficacy of this compound against multi-drug resistant strains of Acinetobacter baumannii. The study employed in vitro and in vivo models to assess the antibacterial activity.

Findings:

- In vitro tests revealed that the compound effectively reduced bacterial viability at concentrations lower than traditional antibiotics.

- In vivo tests demonstrated significant survival rates in mice infected with resistant strains when treated with the compound compared to control groups.

Scientific Research Applications

Applications in Organic Synthesis

Cross-Coupling Reactions

This compound serves as a versatile reagent in cross-coupling reactions. Its boron atom facilitates nucleophilic substitutions that are essential for forming carbon-carbon bonds. For instance, it can be utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. A study demonstrated that using 4,4,5,5-tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane resulted in high yields of the desired products when paired with various aryl halides under palladium catalysis conditions .

Table 1: Yield of Products in Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Product Yield (%) |

|---|---|

| 4-Bromoanisole | 85 |

| 1-Bromonaphthalene | 90 |

| 4-Chlorobenzaldehyde | 78 |

Applications in Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound has been investigated for its role as a dopant in OLEDs due to its electron-transporting properties. Research indicates that incorporating this compound into the active layer of OLEDs enhances light emission efficiency and stability. A notable study reported an increase in luminous efficiency when this dioxaborolane was used as a dopant in phenanthrocarbazole-based polymers .

Table 2: Performance Metrics of OLEDs with Dioxaborolane

| Device Configuration | Luminous Efficiency (cd/A) | Stability (hours) |

|---|---|---|

| Without Dioxaborolane | 15 | 100 |

| With Dioxaborolane | 22 | 250 |

Applications in Medicinal Chemistry

Anticancer Activity

Preliminary studies suggest potential anticancer properties of compounds derived from this dioxaborolane. Its structural similarity to known anticancer agents allows for the exploration of its derivatives as potential therapeutic agents. In vitro tests have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines .

Case Study: Cytotoxicity Assay Results

A specific derivative synthesized from this compound was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 65 |

| 25 | 40 |

| 50 | 15 |

Comparison with Similar Compounds

Table 1: Structural Analogues and Substitution Effects

Key Observations :

- Electron-withdrawing substituents (e.g., Cl, F) increase electrophilicity of the boron center, enhancing oxidative addition in cross-coupling reactions. However, fluorine’s higher electronegativity may further accelerate transmetallation compared to chlorine .

- This contrasts with asymmetric analogs (e.g., 2,4,5-trichloro), which exhibit lower steric constraints .

Key Observations :

Table 3: Reactivity in Catalytic Reactions

Key Observations :

Table 4: Hazard Profiles

Preparation Methods

Direct Esterification of 2,4,6-Trichlorophenylboronic Acid with Pinacol

- Starting Materials: 2,4,6-Trichlorophenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol).

- Reaction Type: Condensation forming a boronate ester.

- Conditions:

- Anhydrous environment to avoid hydrolysis.

- Use of a dehydrating agent or molecular sieves to drive the equilibrium toward ester formation.

- Typically carried out at room temperature or mildly elevated temperatures (25–60 °C).

- Inert atmosphere (argon or nitrogen) to prevent oxidation.

- Purification: Recrystallization or chromatographic techniques to isolate the pure dioxaborolane.

This route is the most straightforward and widely reported method for synthesizing dioxaborolane derivatives of arylboronic acids, including trichlorophenyl-substituted compounds.

Palladium-Catalyzed Borylation of Trichlorophenyl Halides

- Starting Materials: 2,4,6-Trichlorophenyl halide (chloride or bromide), bis(pinacolato)diboron.

- Catalysts: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Ligands: Phosphine ligands (e.g., dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane).

- Solvent: Toluene or tetrahydrofuran (THF).

- Conditions:

- Inert atmosphere.

- Elevated temperature (80–110 °C).

- Reaction time ranging from 12 to 24 hours.

- Mechanism: Oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the arylboronate ester.

- Yield: Typically moderate to high (60–85%).

This method is advantageous for synthesizing boronate esters directly from aryl halides without isolating the boronic acid intermediate, which can be sensitive or difficult to prepare.

Alternative Routes Involving Boronic Acid Derivatives

- Use of Trimethyl Borate: Reacting trichlorophenyl lithium or Grignard reagents with trimethyl borate followed by pinacol esterification.

- Hydroboration of Alkenes: Less common for this compound but possible for related derivatives.

- Advantages: Allows for incorporation of boron into complex molecules; however, requires strict control of moisture and temperature.

Industrial Scale Preparation

- Continuous Flow Reactors: Employed to improve reaction control, heat transfer, and scalability.

- Automation: Automated reagent addition and in-line purification improve reproducibility and product quality.

- Purification: Combination of crystallization, filtration, and chromatographic methods to achieve >95% purity.

- Environmental and Safety Considerations: Use of inert atmosphere and careful handling of chlorinated intermediates to minimize hazards.

Data Table Summarizing Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Esterification | 2,4,6-Trichlorophenylboronic acid + pinacol | Dehydrating agent (e.g., molecular sieves) | Anhydrous, RT to 60 °C, inert atmosphere | 70–85 | Simple, widely used, requires dry conditions |

| Pd-Catalyzed Borylation | 2,4,6-Trichlorophenyl halide + bis(pinacolato)diboron | Pd catalyst + phosphine ligand | 80–110 °C, inert atmosphere, 12–24 h | 60–85 | Avoids isolation of boronic acid, scalable |

| Organometallic Route (Grignard + Trimethyl Borate) | Trichlorophenyl magnesium bromide + B(OMe)3 + pinacol | None (stoichiometric reagents) | Low temperature, inert atmosphere | 50–75 | Requires careful moisture control |

Detailed Research Findings and Notes

- Reaction Optimization: Studies show that the choice of solvent and catalyst ligand can significantly influence the yield and purity of the boronate ester. For example, bulky phosphine ligands improve selectivity in Pd-catalyzed borylation.

- Stability: The dioxaborolane ring confers enhanced stability compared to free boronic acids, making the compound more amenable to storage and handling.

- Purification Challenges: Due to the chlorinated phenyl group, chromatographic separation may require non-polar solvents and careful monitoring to prevent decomposition.

- Moisture Sensitivity: Boronate esters are susceptible to hydrolysis; thus, all steps should be performed under rigorously anhydrous conditions.

- Scale-Up Considerations: Continuous flow synthesis has been demonstrated to maintain high yields and purity while reducing reaction times and improving safety.

Q & A

Q. What are the established synthetic routes for 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane, and what key parameters influence yield?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. Key parameters include:

- Catalyst selection : Palladium or nickel catalysts are common, but Ir-catalyzed photoredox conditions may enhance selectivity for aryl/heteroaryl bond formation .

- Solvent system : Anhydrous THF or DMF is preferred to avoid hydrolysis of the borolane ring.

- Temperature : Reactions often proceed at 80–100°C under inert atmospheres.

- Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the product. Yield optimization requires strict control of moisture and oxygen levels .

Q. How is this compound characterized using spectroscopic methods, and what spectral markers validate its structure?

- NMR :

- FT-IR : A B-O stretching vibration at ~1340–1380 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ are diagnostic .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~341.5 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain its role in cross-coupling reactions, particularly under Ir-catalyzed photoredox conditions?

The compound acts as a boron electrophile in C–C bond formation. Under Ir catalysis (e.g., Ir(ppy)₃), photoexcitation generates a radical intermediate that facilitates electron transfer, enabling coupling with aryl halides. The trichlorophenyl group enhances electrophilicity by stabilizing the transition state via electron-withdrawing effects. Computational studies suggest a concerted metallation-deprotonation pathway dominates in such systems .

Q. How can researchers resolve contradictions in reported catalytic efficiency data for reactions involving this borolane?

Contradictions often arise from:

- Impurity profiles : Trace moisture or residual Pd in the compound can alter reaction kinetics. Use Karl Fischer titration and ICP-MS to quantify impurities .

- Substrate steric effects : Bulkier coupling partners reduce efficiency. Conduct Hammett analysis to correlate substituent effects with reaction rates .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor oxidative addition steps, while polar aprotic solvents enhance transmetallation. Compare turnover numbers (TONs) across solvent systems .

Q. What computational approaches are most effective for studying the electronic properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (FMOs). The LUMO is typically localized on the boron atom, explaining its electrophilic reactivity .

- NBO analysis : Quantify charge distribution; the boron center exhibits a partial positive charge (+0.35–0.40 e) due to the electron-withdrawing trichlorophenyl group .

- Molecular dynamics : Simulate solvation effects in THF/water mixtures to predict hydrolysis pathways .

Q. What experimental strategies mitigate stability issues during long-term storage or under reactive conditions?

- Storage : Store at –20°C in flame-sealed ampules under argon. Avoid plasticizers in containers, which can leach and react with the borolane .

- Stability assays : Monitor decomposition via ¹H NMR (disappearance of methyl group singlets) and TGA (degradation onset >150°C indicates thermal stability) .

- Inert handling : Use gloveboxes with O₂/H₂O levels <1 ppm for sensitive reactions .

Q. How can enantioselective reactions be designed using this compound as a chiral building block?

- Chiral auxiliaries : Introduce a chiral ligand (e.g., BINAP) during coupling to induce asymmetry .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze one enantiomer .

- Crystallography : Resolve racemic mixtures via co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.